molecular formula C26H20N8O4 B12033761 4-(1-(2-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole-5-carbonyl)hydrazono)ethyl)phenyl benzoate CAS No. 478251-02-4

4-(1-(2-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole-5-carbonyl)hydrazono)ethyl)phenyl benzoate

Cat. No.: B12033761
CAS No.: 478251-02-4
M. Wt: 508.5 g/mol
InChI Key: DSZSUBNWZKILLQ-LQKURTRISA-N
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Description

4-(1-(2-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole-5-carbonyl)hydrazono)ethyl)phenyl benzoate is a complex organic compound that features multiple functional groups, including an oxadiazole, triazole, and benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole-5-carbonyl)hydrazono)ethyl)phenyl benzoate typically involves multiple steps. One common approach is to start with the synthesis of the oxadiazole and triazole intermediates, followed by their coupling with the benzoate moiety.

    Synthesis of Oxadiazole Intermediate: The oxadiazole ring can be synthesized by reacting appropriate nitrile and hydrazine derivatives under acidic conditions.

    Synthesis of Triazole Intermediate: The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.

    Coupling Reaction: The final step involves coupling the oxadiazole and triazole intermediates with the benzoate moiety using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole-5-carbonyl)hydrazono)ethyl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group in the oxadiazole ring can be oxidized to form nitro derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amino group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(1-(2-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole-5-carbonyl)hydrazono)ethyl)phenyl benzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: It can be utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(1-(2-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole-5-carbonyl)hydrazono)ethyl)phenyl benzoate involves its interaction with specific molecular targets. The oxadiazole and triazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(2-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole-5-carbonyl)hydrazono)ethyl)phenyl benzoate is unique due to its combination of oxadiazole, triazole, and benzoate moieties

Properties

CAS No.

478251-02-4

Molecular Formula

C26H20N8O4

Molecular Weight

508.5 g/mol

IUPAC Name

[4-[(E)-N-[[3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazole-4-carbonyl]amino]-C-methylcarbonimidoyl]phenyl] benzoate

InChI

InChI=1S/C26H20N8O4/c1-16(17-12-14-20(15-13-17)37-26(36)19-10-6-3-7-11-19)28-30-25(35)22-21(18-8-4-2-5-9-18)29-33-34(22)24-23(27)31-38-32-24/h2-15H,1H3,(H2,27,31)(H,30,35)/b28-16+

InChI Key

DSZSUBNWZKILLQ-LQKURTRISA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(N=NN1C2=NON=C2N)C3=CC=CC=C3)/C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC(=NNC(=O)C1=C(N=NN1C2=NON=C2N)C3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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